

Application Notes and Protocols: Transaminase-Mediated Amination of Prochiral Ketones

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Audience: Researchers, scientists, and drug development professionals.

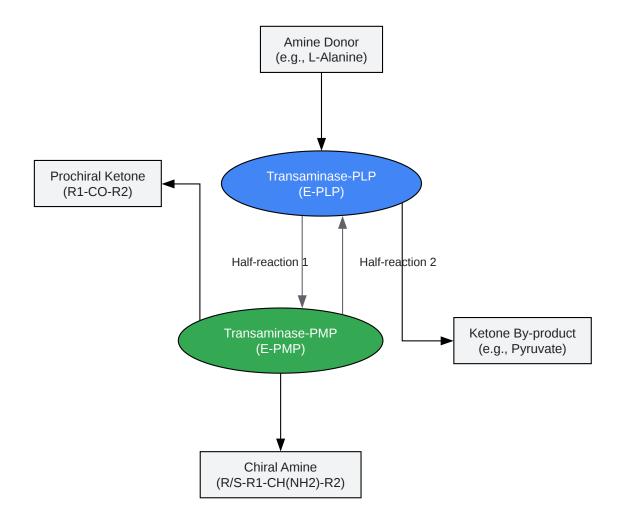
Introduction

Chiral amines are crucial building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. [1] Traditional chemical methods for their synthesis often involve harsh conditions, contaminant residues, and poor stereoselectivity. [1] Biocatalysis, utilizing enzymes for chemical transformations, offers a greener and more efficient alternative. Among biocatalysts, ω -transaminases (ω -TAs) have emerged as powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones. [2] These pyridoxal 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor with high enantio- and regioselectivity, operating under mild reaction conditions. [1][3] This document provides detailed protocols and application data for utilizing transaminases in the synthesis of chiral amines.

Reaction Principle and Mechanism

The core of the process is the reversible transfer of an amino group from a donor molecule to a prochiral ketone.[4] The reaction is dependent on the pyridoxal 5'-phosphate (PLP) cofactor, which acts as an intermediate amine carrier.[2] The mechanism proceeds via a ping-pong bi-bi pathway, involving two main half-reactions: first, the amination of the PLP cofactor by the amine donor, and second, the transfer of the amino group to the ketone substrate to form the chiral amine.[3]





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Caption: General mechanism of transaminase-catalyzed amination.

Key Considerations and Strategies

The primary challenge in transaminase-mediated amination is the unfavorable reaction equilibrium, which often favors the reverse reaction.[5] Additionally, product inhibition can severely limit reaction yields.[6] Several strategies have been developed to overcome these limitations and drive the reaction towards the desired chiral amine product.

Equilibrium Shift Strategies

To achieve high conversion, the equilibrium must be shifted towards product formation. This is typically accomplished by removing one of the products from the reaction mixture.

• Excess Amine Donor: The simplest method is to use a large excess of the amine donor.[5]



• By-product Removal:

- Physical Removal: If the ketone by-product is volatile (e.g., acetone from isopropylamine donor), it can be removed by evaporation or reduced pressure.
- Enzymatic Removal: A secondary enzyme can be used in a cascade reaction to convert the ketone by-product. For example, lactate dehydrogenase (LDH) can reduce pyruvate (from L-alanine donor) to lactate.[6] Similarly, pyruvate decarboxylase (PDC) can convert pyruvate to acetaldehyde and CO2.[5]
- "Smart" Amine Donors: These are donors that, upon deamination, form a stable compound
 that cannot participate in the reverse reaction. For example, diamine donors like 1,5diaminopentane can cyclize after the initial amino group transfer, effectively removing the byproduct.[8]

Caption: Strategies to overcome unfavorable reaction equilibrium.

Application Data: Substrate Scope and Performance

A wide range of prochiral ketones can be converted to valuable chiral amines using various (R)- and (S)-selective transaminases. The choice of enzyme is critical for achieving high enantioselectivity.

Table 1: Performance of (S)-Selective Transaminases



Substrate	Enzyme Source	Amine Donor	Conversion (%)	e.e. (%)	Reference(s
Acetophenon e	Vibrio fluvialis JS17	L-Alanine	92.1	>99	[6]
Benzylaceton e	Vibrio fluvialis JS17	L-Alanine	90.2	>99	[6]
4- Phenylbutan- 2-one	Chromobacte rium violaceum	Isopropylami ne	99	>99	[9][10]
4- Phenylbutan- 2-one	Vibrio fluvialis (ATA-256)	Isopropylami ne	80	78	[10]
(E)-4- phenylbut-3- en-2-one	V. fluvialis (Engineered)	Isopropylami ne	87	>99	[10]

Table 2: Performance of (R)-Selective Transaminases



Substrate	Enzyme Source	Amine Donor	Conversion (%)	e.e. (%)	Reference(s
Prositagliptin Ketone	Arthrobacter sp. (Engineered)	Isopropylami ne	92 (isolated yield)	>99.95	[1][8]
3,4- Dimethoxyph enylacetone	Arthrobacter sp. KNK168	(R)-1- phenylethyla mine	82	>99	[8]
1-(3,4- dimethoxyph enyl)propan- 2-one	Arthrobacter sp. (ArR-TA)	Isopropylami ne	88	~80	[11]
4- Phenylbutan- 2-one	Aspergillus terreus	Isopropylami ne	46	>99	[9]
1-Indanone	Codexis (R)- TAs	ortho- Xylylenediami ne	>95	>99	[12]

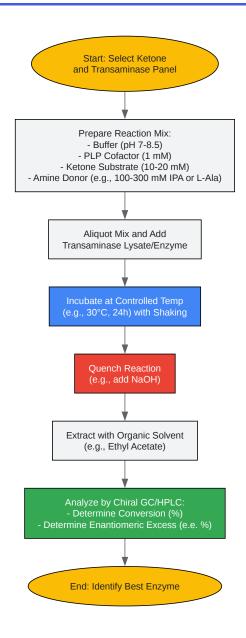
Experimental Protocols

The following protocols provide a general framework for screening and preparative-scale synthesis. Optimization of pH, temperature, substrate/donor concentrations, and enzyme loading may be required for specific applications.

Protocol 1: General Screening for Transaminase Activity

This protocol is designed to quickly assess the activity and enantioselectivity of different transaminases with a target ketone.





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Caption: Workflow for screening transaminase enzymes.

Methodology:

- Reagent Preparation:
 - Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5.
 - Prepare stock solutions of the prochiral ketone substrate (e.g., 200 mM in DMSO), amine donor (e.g., 1 M Isopropylamine (IPA) or L-Alanine in buffer), and PLP cofactor (20 mM in buffer).



- Reaction Setup (1 mL scale):
 - In a 2 mL microcentrifuge tube, add:
 - 800 μL of 100 mM potassium phosphate buffer (pH 7.5).
 - 50 μL of 20 mM PLP stock solution (final concentration 1 mM).
 - 100 μL of 1 M amine donor stock (final concentration 100 mM).
 - 50 μL of 200 mM ketone stock (final concentration 10 mM).
 - Initiate the reaction by adding 50-100 μL of transaminase solution (e.g., crude cell lysate or purified enzyme).
- Incubation:
 - Seal the tube and incubate at 30°C for 24 hours with agitation (e.g., 200 rpm).
- Work-up and Analysis:
 - Stop the reaction by adding 100 μL of 1 M NaOH.
 - Add 1 mL of an organic solvent (e.g., ethyl acetate or MTBE) and vortex vigorously for 1 minute to extract the amine product.
 - Centrifuge to separate the phases.
 - Analyze the organic phase using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess (e.e.).[10][11]

Protocol 2: Preparative Scale Synthesis with By-product Removal

This protocol describes a larger-scale synthesis using an enzymatic cascade to shift the equilibrium, based on the use of L-Alanine as the amine donor and a dehydrogenase for by-product removal.



Methodology:

- · Component List:
 - Prochiral Ketone: 50 mM
 - L-Alanine (Amine Donor): 100-150 mM
 - Transaminase (lyophilized powder or solution): Optimized loading (e.g., 5-10 mg/mL)
 - Lactate Dehydrogenase (LDH) or Alanine Dehydrogenase (AlaDH): ~5 U/mL
 - Glucose Dehydrogenase (GDH) (for cofactor regeneration): ~5 U/mL
 - Glucose (for cofactor regeneration): 100-150 mM
 - NAD+ (Cofactor for dehydrogenases): 1 mM
 - PLP (Cofactor for transaminase): 1 mM
 - Buffer: 100 mM Potassium Phosphate, pH 7.5
- · Reaction Procedure:
 - In a temperature-controlled reaction vessel, dissolve L-Alanine, Glucose, NAD+, and PLP in the phosphate buffer.
 - Add the prochiral ketone substrate (if it has low water solubility, it can be dissolved in a minimal amount of a co-solvent like DMSO, typically <5% v/v).
 - Add the transaminase, LDH (or AlaDH), and GDH to the reaction mixture.
 - Stir the reaction at a constant temperature (e.g., 30-37°C). Monitor the pH and adjust as necessary, as the reaction can cause a pH shift.
- Monitoring and Work-up:
 - Monitor the reaction progress by taking small aliquots over time and analyzing them via GC or HPLC.



- Once the reaction has reached completion (typically 12-48 hours), stop the reaction by adjusting the pH to >10 with NaOH.
- Extract the chiral amine product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or MTBE). Multiple extractions may be necessary.
- Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter,
 and concentrate the solvent under reduced pressure.

Purification:

 The crude product can be further purified if necessary using techniques such as column chromatography or distillation.

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